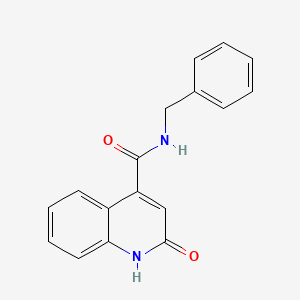

N-benzyl-2-hydroxyquinoline-4-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with benzylamine under specific conditions . One common method includes the alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with benzylamine in the presence of a base such as potassium carbonate (K₂CO₃) or under phase-transfer catalysis using t-butyl-ammonium bromide (TBAB) as a catalyst . The reaction is usually carried out in a solvent like acetone or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

N-benzyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antimalarial Activity

N-benzyl-2-hydroxyquinoline-4-carboxamide is part of the quinoline-4-carboxamide class, which has shown significant antimalarial activity. Research indicates that this compound inhibits the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the malaria-causing parasite. This mechanism is particularly valuable as it represents a novel approach to combatting drug resistance in malaria treatments.

Key Findings:

- Efficacy : The compound demonstrated low nanomolar potency against various life-cycle stages of Plasmodium species, including late-stage gametocytes, which are crucial for transmission to mosquitoes .

- Oral Bioavailability : In preclinical studies using mouse models (e.g., P. berghei), this compound exhibited excellent oral efficacy with effective doses below 1 mg/kg .

Table 1: Summary of Antimalarial Activity

| Property | Value |

|---|---|

| Target | PfEF2 |

| EC50 | 120 nM |

| Oral Efficacy (ED90) | < 1 mg/kg |

| Selectivity Index | >100-fold against human cells |

Anticancer Potential

Beyond its antimalarial properties, this compound has been investigated for its anticancer effects. The compound's structural characteristics suggest that it may interact with various biological targets involved in cancer cell proliferation.

Case Studies:

- In vitro Studies : Preliminary studies have indicated that derivatives of quinoline compounds can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .

- Mechanism of Action : The compound's ability to modulate key signaling pathways involved in tumorigenesis makes it a candidate for further development in cancer therapeutics.

Table 2: Summary of Anticancer Activity

| Property | Value |

|---|---|

| Mechanism | Induction of apoptosis |

| Targeted Pathways | Cell cycle regulation |

| Inhibition Rates | Variable across cancer types |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its therapeutic applications. Studies have shown favorable absorption and distribution characteristics, which are crucial for effective drug formulation.

Characteristics:

- Half-Life : The compound exhibits a half-life conducive to maintaining therapeutic levels in vivo.

- Bioavailability : High oral bioavailability enhances its potential as an oral medication for both malaria and cancer treatment.

Mécanisme D'action

The mechanism of action of N-benzyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes . For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

N-benzyl-2-hydroxyquinoline-4-carboxamide can be compared with other similar compounds, such as:

4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.

N-methyl-4-hydroxyquinoline-2-carboxamide: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.

Quinoline-4-carboxylic acid derivatives: These compounds are structurally related and have been studied for their potential pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

N-benzyl-2-hydroxyquinoline-4-carboxamide (NBHQC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline scaffold, which is known for various biological properties. The compound's structure can be represented as follows:

This compound exhibits notable physical and chemical properties that facilitate its biological activity, including solubility and reactivity profiles that allow for further derivatization in medicinal chemistry.

The biological activity of NBHQC is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

- Enzyme Inhibition : NBHQC has shown potential in inhibiting enzymes critical for various biological processes, contributing to its anticancer and antimicrobial properties.

- Targeting Translation Elongation Factors : A study highlighted that derivatives of quinoline-4-carboxamide, including NBHQC, inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, showcasing its potential as an antimalarial agent .

Antimicrobial Activity

NBHQC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have indicated:

- Bacterial Inhibition : The compound has demonstrated moderate antibacterial activity, making it a candidate for developing new antibiotics amid rising antimicrobial resistance .

- Antiviral Properties : Research suggests that quinoline derivatives exhibit antiviral activities, potentially effective against HIV and other viral infections .

Anticancer Activity

The anticancer potential of NBHQC has been explored in various studies:

- In Vitro Studies : NBHQC showed promising results in inhibiting cancer cell proliferation across different cancer types, attributed to its ability to induce apoptosis in cancer cells .

- Mechanism Insights : The compound's mechanism involves disrupting cellular signaling pathways essential for tumor growth and survival.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of NBHQC and related compounds:

These findings underscore the compound's versatility and potential as a lead candidate for drug development.

Propriétés

IUPAC Name |

N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUCLVXNFSRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195295 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528831-13-2 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.